N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
Description
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQJGIECMNRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of C-S and C-N bonds. One efficient method for synthesizing benzothiazole derivatives is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of different catalysts, solvents, and reaction conditions to improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide serves as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structural features allow for modifications that can enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to the fluorine atom enhancing its interaction with microbial targets.
Anticancer Activity
Thiazole-based compounds are extensively studied for their anticancer properties. Fluorinated derivatives have been reported to exhibit potent antiproliferative effects against cancer cell lines. The proposed mechanism involves interaction with molecular targets involved in cell proliferation and survival pathways, potentially leading to apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
| Compound Name | Target Cell Lines | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 | DNA adduct formation |
| Compound B | Jurkat | 1.98 ± 1.22 | Inhibition of Bcl-2 |
| Compound C | A-431 | <1 | Apoptosis induction |
Materials Science
The compound's unique structural features make it a candidate for developing organic semiconductors and other advanced materials. Its ability to modulate electronic properties through structural modifications can lead to innovations in electronic devices.
Biological Studies
This compound can be utilized to study interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating biochemical pathways and developing targeted therapies.
Similar Compounds
Compounds such as 4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone share similar moieties but differ in their overall structure and functional groups.
Uniqueness
The specific combination of functional groups in this compound confers distinct chemical and biological properties that make it valuable for various research and industrial applications.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is likely related to its ability to interact with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity and induces cell cycle arrest.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for imaging cysteine in biological systems.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Shows potential as an energy harvesting platform due to its photophysical properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the combination of benzothiazole and fluorophenyl groups in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzo[d]thiazole moiety and a fluorinated phenyl group, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14FN3OS, indicating the presence of fluorine, sulfur, nitrogen, carbon, and hydrogen. The structural features include:
- Benzo[d]thiazole moiety : Known for its pharmacological significance.
- Fluorinated phenyl group : Enhances lipophilicity and bioavailability.
- Thioether linkage : Potentially increases reactivity with biological targets.
Anticancer Activity
Recent studies highlight the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.61 | Induces apoptosis |
| 4i | HOP-92 | 1.98 | Cell cycle arrest |
These findings underscore the importance of structural modifications in enhancing anticancer activity. The presence of the benzo[d]thiazole core has been linked to selective targeting of various anti-tumor receptors .
Anti-inflammatory Activity
Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to their therapeutic potential in inflammatory diseases. For example, compound B7 exhibited a marked decrease in cytokine activity at concentrations as low as 1 µM .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been documented extensively. This compound's structural features may enhance its interaction with microbial targets. Research has shown that similar compounds exhibit potent antibacterial effects comparable to established antibiotics .
Case Studies
- Study on Antitumor Effects : A recent study synthesized several benzothiazole derivatives and assessed their biological activities against various cancer cell lines. Among these, this compound was identified as having significant cytotoxic effects against lung cancer cells .
- Anti-inflammatory Assessment : In a controlled experiment, the impact of benzothiazole derivatives on inflammation was measured using mouse models. The results indicated a reduction in paw swelling and inflammatory markers in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
